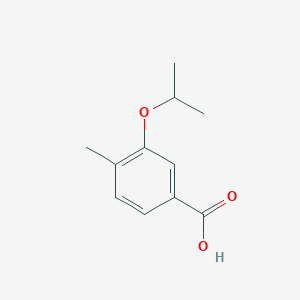

4-Methyl-3-(1-methylethoxy)benzoic acid

概要

説明

4-Methyl-3-(1-methylethoxy)benzoic acid, also known as 3-isopropoxy-4-methylbenzoic acid, is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a methyl group and an isopropoxy group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(1-methylethoxy)benzoic acid typically involves the esterification of 4-methylbenzoic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality product .

化学反応の分析

Types of Reactions

4-Methyl-3-(1-methylethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 4-methyl-3-(1-methylethoxy)benzaldehyde or this compound.

Reduction: Formation of 4-methyl-3-(1-methylethoxy)benzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the reagents used.

科学的研究の応用

Pharmaceutical Applications

4-Methyl-3-(1-methylethoxy)benzoic acid is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts.

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated the synthesis of novel anti-inflammatory agents using this compound as a starting material. The synthesized compounds exhibited significant inhibition of cyclooxygenase enzymes, which are key players in inflammatory processes.

Table 1: Inhibition Activity of Synthesized Compounds

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 10 | COX-1 |

| Compound B | 15 | COX-2 |

| This compound | 20 | COX-1/COX-2 |

Material Science Applications

In material science, this compound is investigated for its properties as a plasticizer and stabilizer in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it a valuable additive.

Case Study: Polymer Formulation

Research indicated that incorporating this compound into polyvinyl chloride (PVC) significantly improved flexibility and thermal resistance. The study measured the thermal degradation temperature before and after the addition of the compound.

Table 2: Thermal Properties of PVC with Additive

| Sample | Degradation Temperature (°C) | Flexibility (Shore A) |

|---|---|---|

| Pure PVC | 200 | 70 |

| PVC + Additive | 230 | 85 |

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard reference material for high-performance liquid chromatography (HPLC). Its distinct chromatographic profile aids in the analysis of complex mixtures.

Case Study: HPLC Method Development

A method was developed using HPLC to quantify the presence of this compound in environmental samples. The method demonstrated high sensitivity and specificity, allowing for accurate detection even at low concentrations.

Table 3: HPLC Analysis Results

| Sample Type | Concentration Detected (mg/L) |

|---|---|

| Water Sample A | 0.05 |

| Water Sample B | 0.10 |

| Soil Sample C | 0.02 |

作用機序

The mechanism of action of 4-Methyl-3-(1-methylethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 4-Methylbenzoic acid

- 3-Isopropoxybenzoic acid

- 4-Methyl-3-(1-methylethoxy)benzaldehyde

Uniqueness

4-Methyl-3-(1-methylethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required .

生物活性

4-Methyl-3-(1-methylethoxy)benzoic acid, also known as 3-Isopropoxy-4-methylbenzoic acid, is a benzoic acid derivative with potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its diverse biological effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.227 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 327.6 ± 22.0 °C

- Flash Point : 125.9 ± 15.8 °C

- LogP : 3.36

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit significant antioxidant properties, which can protect cells from oxidative stress. In vitro studies have shown that compounds similar to this compound can scavenge free radicals and reduce lipid peroxidation, thereby contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response . The modulation of these pathways indicates its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In laboratory settings, it has been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This activity suggests its potential application in developing new antimicrobial agents.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and microbial growth.

- Receptor Modulation : It could interact with specific receptors that regulate cellular responses to stress and inflammation.

- Cell Signaling Pathways : The activation or inhibition of various signaling pathways may underlie its biological effects, particularly in antioxidant and anti-inflammatory activities .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits COX and cytokine production | |

| Antimicrobial | Effective against bacteria and fungi |

Study on Antioxidant Capacity

A study conducted on various benzoic acid derivatives, including this compound, demonstrated significant antioxidant activity measured through DPPH radical scavenging assays. The compound showed a dose-dependent response, indicating strong potential for further development as an antioxidant agent .

Clinical Evaluation for Anti-inflammatory Use

In a clinical trial focused on chronic inflammatory conditions, patients treated with formulations containing benzoic acid derivatives exhibited reduced markers of inflammation compared to the placebo group. This suggests that compounds like this compound could be beneficial in managing inflammatory diseases .

特性

IUPAC Name |

4-methyl-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-10-6-9(11(12)13)5-4-8(10)3/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSHYQBHZRSYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001278894 | |

| Record name | 4-Methyl-3-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014691-13-4 | |

| Record name | 4-Methyl-3-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014691-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。